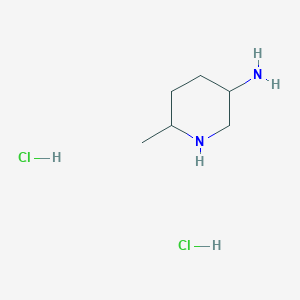
6-Methylpiperidin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpiperidin-3-amine is a chemical compound with the molecular formula C6H14N2 and a molecular weight of 114.19 . It is used in the pharmaceutical industry and is present in more than twenty classes of pharmaceuticals . It is also used as a key intermediate for the antibacterial agent balofloxacin and as PCAF and GCN5 inhibitors to treat cancer .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Molecular Structure Analysis
The molecular structure of 6-Methylpiperidin-3-amine consists of a six-membered heterocyclic ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for N-Methylpiperidin-3-amine dihydrochloride is VEXIRMPBAHTVNL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methylpiperidin-3-amine include a density of 0.9±0.1 g/cm3 and a boiling point of 170.0±8.0 °C at 760 mmHg . The exact mass is 114.115700 and the LogP is 0.08 .Scientific Research Applications
Antihypertensive Activity and Catalyst Applications
6-Methylpiperidin-3-amine derivatives have been explored for their potential in medicinal chemistry. For example, certain derivatives demonstrate antihypertensive activity, offering a gradual and sustained reduction in blood pressure in hypertensive rats. This indicates the potential for developing new therapeutic agents targeting cardiovascular diseases (Bennett et al., 1981). Additionally, these compounds have been investigated for their role in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes, showing that certain amines can inhibit or promote these reactions depending on their basicity and stability, which has implications for catalyst design and pollution control (Egorova & Prins, 2006).
Reactivity and Synthetic Applications
The reactivity of tertiary alkylamines, including N-methylpiperidine, has been studied, providing insights into nucleophilic reactivities crucial for developing synthetic methodologies (Ammer et al., 2010). Furthermore, the successful reductive amination of certain piperidinones to produce 4-aminopiperidines underlines the utility of 6-Methylpiperidin-3-amine derivatives in synthesizing compounds with potential analgesic, neuroleptic, and antihistamine properties (Senguttuvan et al., 2013).
Chemical Stability and Interaction Studies
Studies on the carbamate formation in systems involving similar amines have shown how carbon dioxide interacts with these compounds, which is relevant for carbon capture technologies (Fandiño et al., 2018). The oxidation of secondary amines to nitrones presents a method for functionalizing amines, further expanding the synthetic applications of these compounds (Murahashi et al., 2003).
Catalytic Addition and Structural Studies
The intramolecular catalytic addition of amines to alkynes, facilitated by metal complexes, has been demonstrated using 6-Amino-1-hexyne, showcasing the potential of these reactions in organic synthesis and the development of new catalytic systems (Müller, 1998). Structural and computational studies on the hydrates of related piperidines have provided insights into molecular interactions, contributing to our understanding of molecular design and drug formulation (Socha et al., 2021).
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is ongoing research in this field and potential for future developments.
Properties
IUPAC Name |
6-methylpiperidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-2-3-6(7)4-8-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQZAQJVZOSCSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
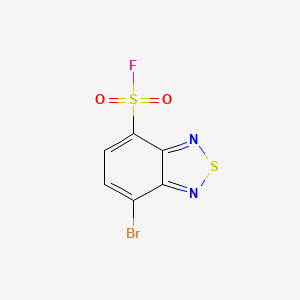
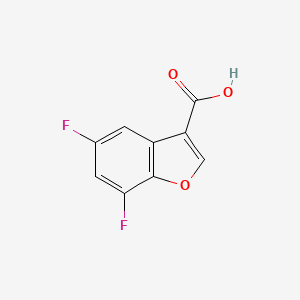
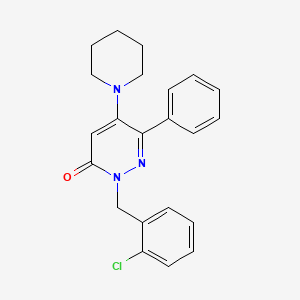
![2-(Chloromethyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2956298.png)
![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2956299.png)
![8-[(Z)-but-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B2956302.png)
![N-[1-[(4-Chlorophenyl)methylsulfonyl]piperidin-4-yl]-N-methylpyrimidin-4-amine](/img/structure/B2956303.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2956305.png)
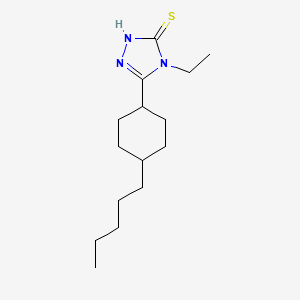
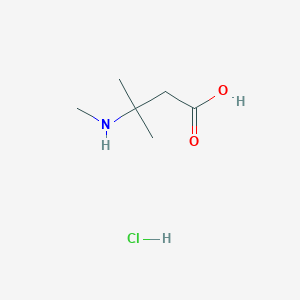
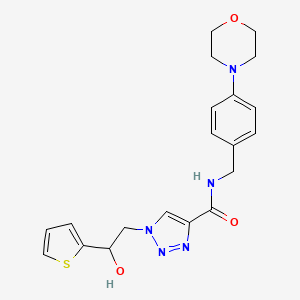
![1-[(4-tert-butylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2956311.png)
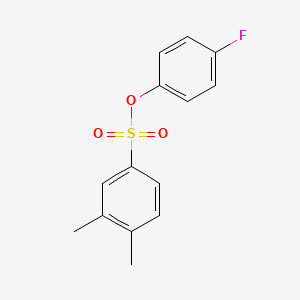
![2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2956316.png)
